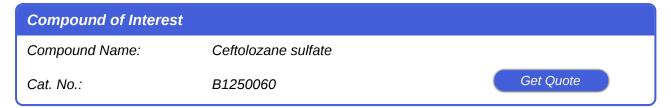


Preclinical Development and In Vitro Activity of Ceftolozane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a novel cephalosporin antibiotic developed to combat challenging Gramnegative bacterial infections, particularly those caused by multidrug-resistant (MDR) Pseudomonas aeruginosa.[1] In combination with the β -lactamase inhibitor tazobactam, it provides a potent therapeutic option against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the preclinical development and in vitro activity of ceftolozane, with a focus on its mechanism of action, quantitative antimicrobial potency, and the experimental methodologies used for its evaluation.

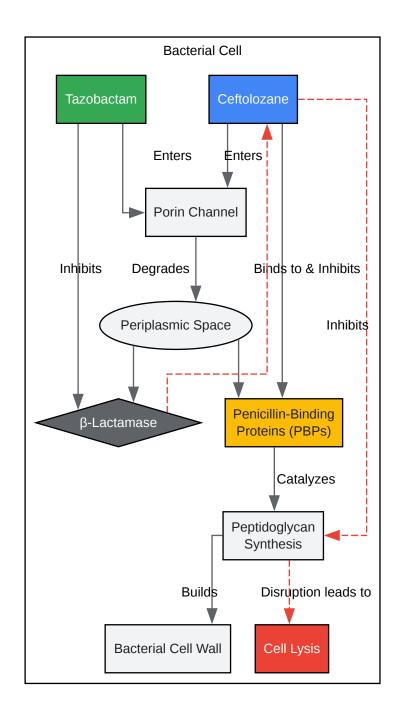
Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] [3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[4] Ceftolozane has demonstrated a high affinity for essential PBPs in P. aeruginosa, including PBP1b, PBP1c, and PBP3, and PBP3 in E. coli.[3] This strong binding affinity contributes to its potent activity against these organisms.[5]

The addition of tazobactam, a well-established β -lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C β -lactamases, thereby extending its spectrum



of activity to include many extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae.[2][3][4]



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Caption: Mechanism of action of Ceftolozane/Tazobactam.

In Vitro Activity



The in vitro potency of ceftolozane/tazobactam has been extensively evaluated against a wide range of clinically relevant Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam

against Pseudomonas aeruginosa

Resistance Phenotype	Number of Isolates	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference(s)
All Isolates	3,851	0.5	2	[6]
Meropenem- Nonsusceptible	699	1	8	[6]
Multidrug- Resistant (MDR)	310	2	8	[2]
Extensively Drug-Resistant (XDR)	175	4	16	[2]

Table 2: In Vitro Activity of Ceftolozane/Tazobactam against Enterobacteriaceae



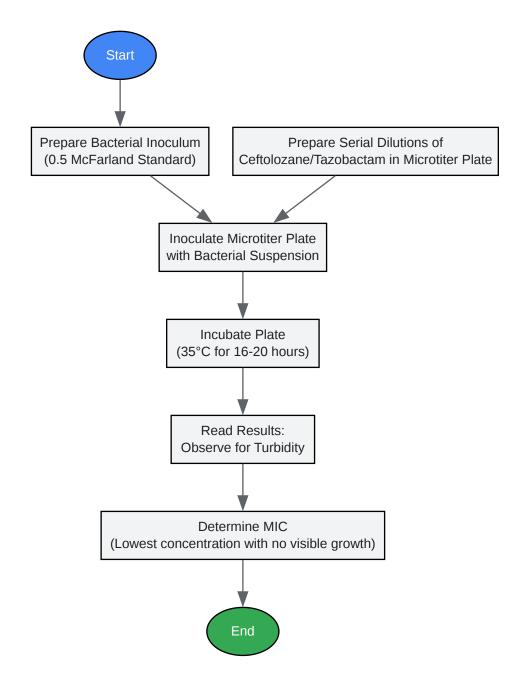
Organism	Phenotype	Number of Isolates	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Reference(s
Escherichia coli	All	2,691	0.25	0.5	[2]
Escherichia coli	ESBL- producing	-	0.5	2	[7]
Klebsiella pneumoniae	All	-	0.25	1	
Klebsiella pneumoniae	ESBL- producing	-	1	32	[7]
Enterobacter spp.	All	-	0.25	2	

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a bacterial isolate, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).





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Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies
of the test organism in a sterile broth to match the turbidity of a 0.5 McFarland standard,
which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to
achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.



- Antibiotic Dilution: Serial twofold dilutions of ceftolozane/tazobactam are prepared in cationadjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Tazobactam is typically maintained at a fixed concentration (e.g., 4 µg/mL).
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
- Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Detailed Methodology:

- Inoculum Preparation: A starting inoculum of the test organism is prepared in a suitable broth (e.g., CAMHB) to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
- Exposure to Antibiotic: The bacterial suspension is exposed to various concentrations of ceftolozane/tazobactam (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control without any antibiotic is also included.
- Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each test and control tube.
- Enumeration: The withdrawn samples are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.



Penicillin-Binding Protein (PBP) Affinity Assay

Competitive binding assays are used to determine the affinity of ceftolozane for its target PBPs.

Detailed Methodology:

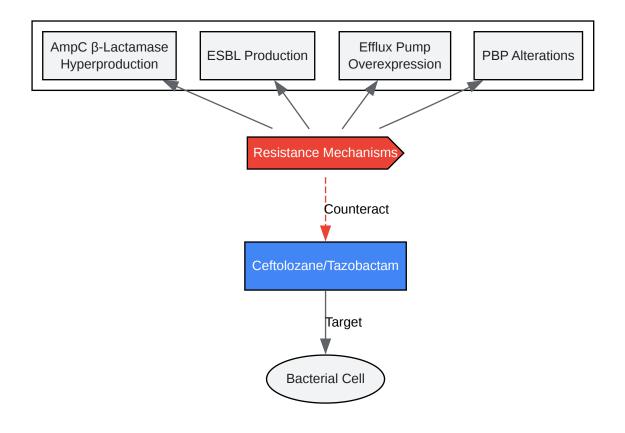
- Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested. The cell membranes, which contain the PBPs, are isolated through processes like sonication and ultracentrifugation.
- Competitive Binding: A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled ceftolozane.
- Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This fluorescent probe binds to any PBPs that are not already occupied by ceftolozane.
- Separation and Detection: The membrane proteins are separated by size using SDS-PAGE.
 The gel is then visualized using a fluorescence imager to detect the fluorescently labeled PBPs.
- Quantification and Analysis: The intensity of the fluorescent bands is quantified. The
 concentration of ceftolozane that inhibits 50% of the fluorescent probe binding (IC₅₀) is
 determined, which is inversely proportional to the binding affinity.

Mechanisms of Resistance

Resistance to ceftolozane/tazobactam can emerge through various mechanisms.

Understanding these is crucial for its appropriate clinical use and for the development of future antimicrobial agents.





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